molecular formula C20H18N2O5 B2841850 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1040640-34-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No. B2841850
CAS RN: 1040640-34-3
M. Wt: 366.373
InChI Key: ZAKBZBGMFMQWIK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a phenoxypropanamide group . Similar compounds have been found to exhibit various biological activities, such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. While the exact structure was not found, the structure of similar compounds involves a benzo[d][1,3]dioxol-5-yl group attached to an isoxazole ring .

Scientific Research Applications

Synthesis and Characterization

  • Novel benzoxazine monomers containing allyl groups have been synthesized, exhibiting excellent thermomechanical properties due to thermal cure, potentially useful in creating high-performance thermosets. These materials maintain higher storage moduli at elevated temperatures, indicating their utility in applications requiring thermal stability (Agag & Takeichi, 2003).

Antimicrobial Activity

  • New phenoxyacetamide derivatives have been synthesized and tested for their in vitro antimicrobial activity. Despite the absence of antibacterial and antifungal activities at tested concentrations, this research contributes to the understanding of structure-activity relationships in antimicrobial compound development (Raffa et al., 2002).

Photo-Physical Characteristics

  • Studies on the synthesis and photo-physical characteristics of 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives reveal their excited state intra-molecular proton transfer pathway, indicating potential applications in fluorescent materials and sensors (Padalkar et al., 2011).

Antiparasitic Activity

  • The development of isoxazoline amide benzoxaboroles optimized for ectoparasiticide activity against ticks and fleas has been identified, showcasing an orally bioavailable molecule with significant therapeutic effectiveness. This molecule presents a potential for veterinary use in treating ectoparasite infestations in animals (Zhang et al., 2016).

Heterocyclic Compound Synthesis

  • Novel routes for the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable antiavian influenza virus activity. This illustrates the potential for creating new antiviral agents targeting specific viral strains (Hebishy et al., 2020).

Antitubercular Activity

  • The synthesis of novel compounds with a focus on anti-tubercular activity has been explored, contributing to the search for new treatments against tuberculosis. This research highlights the ongoing effort to discover effective compounds against mycobacterial infections (Dighe et al., 2012).

Future Directions

While specific future directions for this compound were not found, similar compounds have been suggested for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(26-16-5-3-2-4-6-16)20(23)21-11-15-10-18(27-22-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKBZBGMFMQWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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